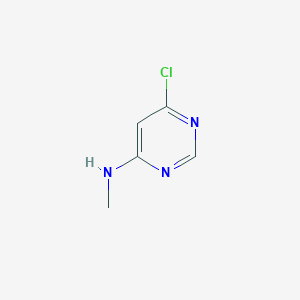

6-Chloro-N-methylpyrimidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211762. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-7-5-2-4(6)8-3-9-5/h2-3H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVLJUBTIWFTIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60309324 | |

| Record name | 6-Chloro-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60309324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65766-32-7 | |

| Record name | 65766-32-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60309324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-6-(METHYLAMINO)PYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-N-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Chemical Properties

A summary of the fundamental chemical and physical properties of 6-Chloro-N-methylpyrimidin-4-amine is provided in Table 1. It is important to note that several key experimental values, such as boiling point, solubility, pKa, and logP, are not well-documented in publicly accessible literature and are often presented as predicted values.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Chloro-6-(methylamino)pyrimidine, (6-chloropyrimidin-4-yl)methylamine | [2] |

| CAS Number | 65766-32-7 | [2] |

| Molecular Formula | C₅H₆ClN₃ | [2] |

| Molecular Weight | 143.57 g/mol | [2] |

| Appearance | Solid, White to off-white | [2][3] |

| Melting Point | 138-142 °C | [3] |

| Boiling Point | 279.7 ± 20.0 °C (Predicted) | [3] |

| Density | 1.338 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 2.50 ± 0.10 (Predicted) | [3] |

| LogP | Not Experimentally Determined | |

| Solubility | Not Quantitatively Determined |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, are not consistently available in peer-reviewed literature or major chemical databases. While data for structurally related compounds exists, direct spectral analysis of the title compound is necessary for unambiguous identification and characterization. For instance, the ¹H and ¹³C NMR spectra of the related compound 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine have been reported as: ¹H NMR (CDCl₃, 400 MHz), δ: 8.51 (s, 1H), 7.393-7.37(m, 3H), 7.17-7.15(m, 2H), 3.57 (s, 3H); ¹³C NMR (CDCl₃, 100 Hz), δ: 156.6, 153.9, 152.4, 142.2, 129.8, 128.6, 126.3, 41.7.[4] The mass spectrum for this related compound showed an ES-MS of 265.0 [(M + H⁺)].[4] However, these values are not directly transferable to this compound.

Experimental Protocols

Synthesis of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (for reference): [4]

To a solution of 4,6-dichloro-5-nitropyrimidine (2.08 g, 10.8 mmol) and triethylamine (13.0 mL, 0.55 mmol) in anhydrous THF (25 mL), a solution of N-methylbenzylamine (0.85 mL, 10.8 mmol) in anhydrous THF (15 mL) was added slowly. The reaction mixture was stirred at room temperature overnight. The solvent was removed in vacuo, and the residue was diluted with water and extracted with ethyl acetate. The organic phase was washed with 1N HCl and brine, dried over anhydrous MgSO₄, and concentrated in vacuo to yield the crude product. Purification by recrystallization from methanol afforded the pure product.

To adapt this for the synthesis of this compound, one might consider starting with 4,6-dichloropyrimidine and reacting it with methylamine. The reaction conditions, including solvent, temperature, and purification method, would need to be optimized.

Below is a logical workflow for the synthesis and purification of a pyrimidine derivative, based on the available information for related compounds.

Figure 1. A generalized workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

The pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents.[5] However, there is no specific information available in the public domain that directly links this compound to a particular biological signaling pathway or target. Its role as a synthetic intermediate suggests that it is primarily used in the construction of more complex molecules that are then evaluated for their biological effects.[6][7]

The following diagram illustrates a hypothetical workflow for the biological evaluation of a novel pyrimidine derivative.

Figure 2. A conceptual workflow for the biological evaluation of a novel pyrimidine derivative.

Conclusion

This compound is a valuable reagent in synthetic and medicinal chemistry. While its basic chemical identifiers are known, a significant amount of experimental data regarding its physicochemical properties, a detailed and optimized synthesis protocol, and its potential biological activities remains to be determined. The information and workflows provided in this guide are intended to serve as a foundation for researchers to design and execute further studies to fully characterize this compound and explore its potential in drug discovery and development.

References

- 1. This compound | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloro-Nmethylpyrimidin-4-Amine | CymitQuimica [cymitquimica.com]

- 3. 65766-32-7 CAS MSDS (6-chloro-Nmethylpyrimidin-4-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 6-Chloro-N-methylpyrimidin-4-amine (CAS: 65766-32-7): A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-N-methylpyrimidin-4-amine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a privileged scaffold in medicinal chemistry, frequently incorporated into compounds targeting various enzymes and receptors. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase and phosphodiesterase inhibitors. Detailed experimental protocols and visual diagrams of synthetic workflows and relevant signaling pathways are included to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C5H6ClN3.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 65766-32-7 | [1] |

| Molecular Formula | C5H6ClN3 | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| InChI | InChI=1S/C5H6ClN3/c1-7-5-2-4(6)8-3-9-5/h2-3H,1H3,(H,7,8,9) | [1] |

| InChIKey | WZVLJUBTIWFTIE-UHFFFAOYSA-N | [1] |

| SMILES | CNC1=CC(=NC=N1)Cl | [2] |

Synthesis of this compound

The primary synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with methylamine. The reaction's regioselectivity is a key consideration, as the two chlorine atoms on the pyrimidine ring have different reactivities. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position in unsubstituted dichloropyrimidines.[3] However, the presence of substituents can alter this preference.[4][5]

General Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on common methodologies for the selective mono-amination of dichloropyrimidines.[6][7]

Materials:

-

4,6-Dichloropyrimidine

-

Methylamine (solution in a suitable solvent, e.g., THF, ethanol, or water)

-

Base (e.g., K2CO3, Et3N, or DIPEA)

-

Anhydrous solvent (e.g., DMF, THF, or ethanol)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a solution of 4,6-dichloropyrimidine (1.0 equivalent) in an anhydrous solvent, add the base (1.0-2.0 equivalents).

-

Slowly add a solution of methylamine (1.0-1.2 equivalents) to the reaction mixture at room temperature or below, while stirring.

-

The reaction mixture is then stirred at a temperature ranging from room temperature to reflux, depending on the solvent and the reactivity of the substrate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in Drug Discovery

This compound is not typically known for its own biological activity. Instead, it is a highly valuable intermediate for the synthesis of more complex molecules with therapeutic potential. The chloro-substituent at the 6-position provides a reactive handle for further functionalization, most commonly through cross-coupling reactions or additional nucleophilic substitutions.

Intermediate for Kinase Inhibitors

The pyrimidine scaffold is a well-established "privileged structure" in the design of kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP in the kinase active site.[8] Derivatives of this compound are key components of several potent and selective kinase inhibitors.

A prominent example is its use in the synthesis of Infigratinib , a selective and potent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[9][10] Dysregulation of FGFR signaling is implicated in the development of various cancers.

Precursor for Phosphodiesterase 10A (PDE10A) Inhibitors

Derivatives of this compound also serve as scaffolds for the development of phosphodiesterase 10A (PDE10A) inhibitors. PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that play crucial roles in signal transduction. Inhibition of PDE10A leads to an increase in the levels of these cyclic nucleotides, which can have therapeutic effects in certain neurological and psychiatric disorders.

Conclusion

This compound is a pivotal synthetic intermediate in the field of medicinal chemistry. Its versatile pyrimidine core and reactive chloro-substituent make it an ideal starting material for the construction of complex, biologically active molecules. The successful development of drugs like Infigratinib highlights the importance of this compound in creating targeted therapies for diseases such as cancer. This guide provides the necessary technical information for researchers to effectively utilize this compound in their drug discovery and development programs. Further research into novel derivatizations of this scaffold holds promise for the discovery of new therapeutic agents.

References

- 1. 6-Chloro-Nmethylpyrimidin-4-Amine | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. benchchem.com [benchchem.com]

- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 65766-32-7|this compound|BLD Pharm [bldpharm.com]

- 10. pubs.acs.org [pubs.acs.org]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Chloro-N-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 6-Chloro-N-methylpyrimidin-4-amine, a key intermediate in the synthesis of various biologically active compounds. This document details the analytical methodologies and data interpretation crucial for the unambiguous identification and characterization of this pyrimidine derivative.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine with the molecular formula C₅H₆ClN₃ and a molecular weight of 143.57 g/mol .[1] It is also known by its synonyms, including 4-Chloro-6-(methylamino)pyrimidine and 6-Chloro-N-methyl-4-pyrimidinamine.[1] The compound typically appears as a solid with a melting point in the range of 138-142°C.

| Property | Value | Reference |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| CAS Number | 65766-32-7 | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 138-142 °C |

Spectroscopic Data for Structure Confirmation

The structural framework of this compound is definitively established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the methyl protons and the aromatic protons on the pyrimidine ring. The methyl protons (N-CH₃) would appear as a singlet, while the two aromatic protons would likely appear as distinct signals due to their different chemical environments.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show signals for each of the five carbon atoms in the molecule, with their chemical shifts indicating their electronic environment (e.g., aromatic carbons, methyl carbon).

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.0 | s | 3H | N-CH₃ |

| ~6.5 | s | 1H | C5-H |

| ~8.2 | s | 1H | C2-H |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~28 | N-CH₃ |

| ~100 | C5 |

| ~158 | C2 |

| ~161 | C4 |

| ~163 | C6 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and connectivity. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z 143, corresponding to the nominal mass. The presence of a chlorine atom would be indicated by an isotopic peak at [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak.

Table 3: Key Mass Spectrometry Fragmentation Data

| m/z | Ion |

| 143 | [M]⁺ (C₅H₆³⁵ClN₃)⁺ |

| 145 | [M+2]⁺ (C₅H₆³⁷ClN₃)⁺ |

| 30 | [CH₄N]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=N, and C-Cl bonds.

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration |

| 3200-3400 | N-H stretch (secondary amine) |

| 2900-3000 | C-H stretch (methyl) |

| 1600-1650 | C=N stretch (pyrimidine ring) |

| 1550-1600 | N-H bend (secondary amine) |

| 700-800 | C-Cl stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data necessary for the structure elucidation of this compound.

Synthesis of this compound

A common synthetic route involves the nucleophilic substitution of a chlorine atom on 4,6-dichloropyrimidine with methylamine.

Protocol:

-

To a solution of 4,6-dichloropyrimidine in a suitable solvent (e.g., ethanol, isopropanol), an excess of methylamine (as a solution in a solvent like THF or ethanol) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. For fragmentation analysis (MS/MS), select the molecular ion for collision-induced dissociation (CID).

Infrared Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet (by grinding a small amount of the solid compound with dry KBr powder and pressing it into a thin disk) or as a mull (by grinding the solid with Nujol oil). Alternatively, for soluble compounds, a spectrum can be obtained from a solution in a suitable IR-transparent solvent.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Biological Context and Potential Signaling Pathways

Aminopyrimidine derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various kinases.[2] The structural motif of this compound makes it a valuable scaffold for the development of kinase inhibitors. For instance, chloropyrimidines can act as covalent inhibitors by forming a bond with a cysteine residue in the kinase active site.[3]

While the specific biological target of this compound is not extensively documented, a plausible mechanism of action for its derivatives involves the inhibition of protein kinases that play crucial roles in cell signaling pathways, such as those involved in cell proliferation and survival.

Conclusion

The structural elucidation of this compound is a critical step in its application as a synthetic intermediate. A combination of NMR, MS, and IR spectroscopy provides a complete and unambiguous characterization of its molecular structure. The provided protocols offer a standardized approach for researchers to confirm the identity and purity of this compound, ensuring the reliability of subsequent research and development efforts. The potential for derivatives of this compound to act as kinase inhibitors highlights its importance in the field of drug discovery.

References

- 1. This compound | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 6-Chloro-N-methylpyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 6-Chloro-N-methylpyrimidin-4-amine (C₅H₆ClN₃, CAS: 65766-32-7). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from closely related analogs. Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar pyrimidine derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.3 | s | 1H | H-2 (Pyrimidine ring) |

| ~6.5 | s | 1H | H-5 (Pyrimidine ring) |

| ~3.1 | d | 3H | N-CH₃ (Methyl group) |

| ~5.5 | br s | 1H | N-H (Amine proton) |

Note: The chemical shift of the N-H proton can be broad and its position may vary depending on solvent and concentration. The coupling between the N-H proton and the methyl protons might not always be observed due to proton exchange.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~162 | C-4 (Pyrimidine ring) |

| ~160 | C-2 (Pyrimidine ring) |

| ~158 | C-6 (Pyrimidine ring) |

| ~108 | C-5 (Pyrimidine ring) |

| ~28 | N-CH₃ (Methyl carbon) |

IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands (in cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3310 | Medium | N-H stretch (secondary amine) |

| ~3100 - 3000 | Medium-Weak | C-H stretch (aromatic) |

| ~2950 - 2850 | Medium-Weak | C-H stretch (aliphatic -CH₃) |

| ~1640 - 1600 | Strong | C=N and C=C stretching (pyrimidine ring) |

| ~1580 - 1550 | Strong | N-H bend |

| ~1450 - 1400 | Medium | C-H bend (aliphatic) |

| ~1350 - 1250 | Strong | C-N stretch (aromatic amine) |

| ~800 - 750 | Strong | C-Cl stretch |

MS (Mass Spectrometry)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion | Notes |

| 143/145 | [M]⁺ | Molecular ion peak and its isotope peak (due to ³⁵Cl and ³⁷Cl) |

| 128/130 | [M - CH₃]⁺ | Loss of a methyl group |

| 114 | [M - NCH₃]⁺ | Loss of the methylamino group |

| 108 | [M - Cl]⁺ | Loss of a chlorine atom |

| 79 | [C₄H₃N₂]⁺ | Pyrimidine ring fragment after loss of Cl and NCH₃ |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be used to acquire the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule by analyzing the magnetic properties of its atomic nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure complete dissolution, using sonication if necessary.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition (¹H NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

Data Acquisition (¹³C NMR):

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., methylene chloride or acetone).

-

Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule, and to gain structural information from its fragmentation pattern.

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). A suitable temperature program for the GC oven should be used to ensure good separation and peak shape.

-

The separated components elute from the GC column and enter the ion source of the mass spectrometer.

-

In the ion source, the molecules are ionized by electron impact (typically at 70 eV).

-

The resulting ions (the molecular ion and various fragment ions) are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum.

GC-MS Analysis Logical Flow

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-N-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-N-methylpyrimidin-4-amine (CAS No: 65766-32-7). The information herein is intended to support research, drug discovery, and development activities by providing essential data on the compound's chemical and physical characteristics. All quantitative data is presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols for the determination of key properties are also provided.

Core Physicochemical Properties

This compound is a substituted pyrimidine with the molecular formula C₅H₆ClN₃[1]. Its chemical structure consists of a pyrimidine ring substituted with a chloro group at position 6 and a methylamino group at position 4.

Structure:

A summary of its key physicochemical properties is provided in the table below. It is important to note that while some experimental data is available, many of the listed values are predicted through computational models and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.57 g/mol | [1][2] |

| CAS Number | 65766-32-7 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 138-142 °C (predicted) | |

| Boiling Point | 279.7 ± 20.0 °C (Predicted) | |

| Density | 1.338 ± 0.06 g/cm³ (Predicted) | |

| pKa | 2.50 ± 0.10 (Predicted) | |

| LogP | 1.5 (Computed) | [2] |

| Solubility | No experimental data found. |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are standard methods that can be applied to this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high accuracy using a melting point apparatus.[3][4]

Procedure:

-

Ensure the sample is a fine, dry powder. If necessary, crush any coarse crystals using a mortar and pestle.[5]

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]

-

Place the packed capillary tube into the heating block of a melting point apparatus.[6]

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[6]

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range represents the melting point.

Micro Boiling Point Determination

For small sample quantities, a micro boiling point determination method can be employed.[7]

Procedure:

-

Place a few drops of the liquid sample into a small test tube (e.g., 75 x 8 mm).

-

Invert a sealed-end capillary tube and place it, open end down, into the test tube containing the sample.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heat the assembly in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).

-

As the liquid heats, a stream of bubbles will emerge from the inverted capillary.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[8]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[9][10][11][12][13]

Procedure:

-

Add an excess amount of the solid compound to a flask containing the solvent of interest (e.g., water, buffer at a specific pH).

-

Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow any undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration can be used to separate the solid and liquid phases.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The measured concentration represents the solubility of the compound in that solvent at the specified temperature.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[14][15][16][17]

Procedure:

-

Calibrate a pH meter using standard buffer solutions.

-

Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Incrementally add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to the sample solution.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.

LogP Determination by HPLC

The partition coefficient (LogP), a measure of lipophilicity, can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).[18][19][20][21][22]

Procedure:

-

Prepare a series of standard compounds with known LogP values.

-

Perform isocratic RP-HPLC analysis of the standard compounds using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol/water mixture).

-

Measure the retention time for each standard compound and calculate the capacity factor (k').

-

Create a calibration curve by plotting the logarithm of the capacity factor (log k') against the known LogP values of the standards.

-

Inject the test compound (this compound) onto the same HPLC system under identical conditions and determine its retention time and log k'.

-

Use the calibration curve to determine the LogP of the test compound.

Visualization of Experimental Workflow

As no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a general experimental workflow for the determination of its core physicochemical properties.

Biological Context and Further Research

While this guide focuses on the physicochemical properties, it is worth noting that pyrimidine derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities, including roles as enzyme inhibitors and antimicrobial agents.[23][24] The physicochemical properties detailed in this guide are critical for understanding the compound's potential pharmacokinetic and pharmacodynamic behavior. Further research into the biological activity of this compound is warranted to explore its potential as a lead compound in drug discovery programs.

References

- 1. 6-Chloro-Nmethylpyrimidin-4-Amine | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. chm.uri.edu [chm.uri.edu]

- 5. thinksrs.com [thinksrs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chymist.com [chymist.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. enamine.net [enamine.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. 6-Chloro-2-cyclopropyl-N,N-diethylpyrimidin-4-amine [benchchem.com]

- 24. 6-chloro-N-methyl-2-phenylpyrimidin-4-amine | 1017782-49-8 | Benchchem [benchchem.com]

In-Depth Technical Guide: Material Safety of 6-Chloro-N-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the material safety data for 6-Chloro-N-methylpyrimidin-4-amine (CAS No. 65766-32-7). It is intended to serve as a critical resource for professionals in research and development who handle this substance. This guide consolidates safety information, hazard classifications, handling procedures, and the methodologies behind toxicological assessments.

Section 1: Substance Identification and Properties

This compound is a substituted pyrimidine derivative. Its chemical structure and properties are fundamental to understanding its reactivity and toxicological profile.

| Identifier | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 4-Chloro-6-(methylamino)pyrimidine, 6-Chloro-N-methyl-4-pyrimidinamine | [1][2] |

| CAS Number | 65766-32-7 | [1] |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.57 g/mol | [3] |

| Physical and Chemical Properties | Value | Reference |

| Appearance | White to off-white solid | [4] |

| Melting Point | 138-142 °C | [4] |

| Boiling Point | 279.7 ± 20.0 °C (Predicted) | [4] |

| Density | 1.338 ± 0.06 g/cm³ (Predicted) | [4] |

| Purity | ≥98% | [1][3] |

| Storage Temperature | 2-8°C, sealed, away from moisture and light | [3][4] |

Section 2: Hazard Identification and Classification

The primary source for hazard identification is the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This compound is classified as a hazardous substance.[2][5][6]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

-

Pictograms:

-

-

Signal Word: Warning

-

Precautionary Statements: P261, P264, P270, P271, P272, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P333+P317, P362+P364, P403+P233, P405, P501.[2]

Section 3: Toxicological Data

Quantitative toxicological data for this specific compound is limited. The GHS classification for Acute Oral Toxicity (Category 4) indicates a Lethal Dose 50 (LD₅₀) between 300 and 2000 mg/kg body weight. No definitive LD₅₀ value for this compound has been published.

For reference, a study on the structurally similar compound 6-Chloro-2,4-diaminopyrimidine reported the following value:

| Toxicological Endpoint | Species | Value |

| Oral LD₅₀ | Mouse | 518.6 mg/kg |

Disclaimer: This value is for a related compound and should be used for illustrative purposes only.

Section 4: Experimental Protocols

The hazard classifications are determined by standardized experimental protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies relevant to the identified hazards.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to classify a substance into a GHS toxicity category using a reduced number of animals.

-

Principle: A stepwise procedure is used where a small group of animals (typically 3 female rats) is dosed at one of four fixed starting levels (5, 50, 300, or 2000 mg/kg).[4][7] The outcome of the first step (mortality or survival) determines the next step, which may involve dosing another group at a lower or higher level.[7]

-

Procedure:

-

Based on available information, a starting dose is selected. If no data is available, 300 mg/kg is often recommended.[4]

-

A single dose of the substance is administered orally to the first group of animals. Animals are fasted prior to dosing.

-

Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[4]

-

The number of mortalities within a specific timeframe determines the GHS classification.[7]

-

Skin Irritation - OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

-

Principle: The substance is applied to a small patch of skin on a single animal (typically an albino rabbit) for a fixed period.[5] The degree of skin irritation is scored at specified intervals.

-

Procedure:

-

A 0.5 g or 0.5 mL dose of the test substance is applied to a small (approx. 6 cm²) area of shaved skin. An untreated area serves as a control.

-

The patch is covered with a gauze dressing for 4 hours.

-

After patch removal, skin reactions (erythema and edema) are evaluated and scored at 1, 24, 48, and 72 hours.[6]

-

The mean scores for erythema and edema are used to determine the irritation classification.

-

Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This protocol assesses the potential for a substance to produce damage to the eye after a single application.

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an animal (typically an albino rabbit).[8] The untreated eye serves as a control. The severity and reversibility of eye lesions are observed and scored.

-

Procedure:

-

A defined amount (e.g., 0.1 mL of liquid or 0.1 g of solid) is instilled into the lower eyelid.[2]

-

The eyes are examined for ocular reactions (effects on the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application.[8]

-

Scores are assigned based on the severity of the observed lesions. The reversibility of the lesions is also assessed, typically over a 21-day period.

-

Skin Sensitization - OECD Test Guideline 429 (Local Lymph Node Assay - LLNA)

The LLNA is the preferred in vivo method for identifying substances with the potential to cause skin sensitization.

-

Principle: The assay is based on the immunological principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.[9] This proliferation is measured and is proportional to the potency of the sensitizer.[9]

-

Procedure:

-

The test substance is applied to the dorsal surface of the ears of a group of mice for three consecutive days. A vehicle control group is also used.

-

On day 6, animals are injected intravenously with a solution containing radio-labelled thymidine (³H-methyl thymidine).

-

A few hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

The proliferation of lymphocytes is measured by quantifying the incorporation of the radiolabel.

-

A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. An SI of 3 or greater is considered a positive result for sensitization.

-

Section 5: Safety and Handling Workflows

Proper handling and emergency preparedness are critical when working with hazardous chemicals. The following diagrams illustrate logical workflows for hazard response and personal protection.

Caption: First aid decision workflow following an exposure event.

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Section 6: Handling, Storage, and Disposal

-

Handling: Use in a well-ventilated place.[2] Wear suitable protective clothing, gloves, and eye/face protection.[2] Avoid formation of dust and aerosols.[2] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents. Store locked up.[2]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Material should be disposed of as hazardous waste.

This guide is intended for informational purposes and should be used in conjunction with a full Safety Data Sheet (SDS) provided by the supplier. Always perform a risk assessment before beginning any new procedure involving this chemical.

References

- 1. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-6-(methylamino)pyrimidine 97 65766-32-7 [sigmaaldrich.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. bldpharm.com [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. capotchem.com [capotchem.com]

- 8. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Screening of 6-Chloro-N-methylpyrimidin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of 6-Chloro-N-methylpyrimidin-4-amine derivatives. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative biological data, and an understanding of the potential mechanisms of action of this class of compounds. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of this compound have emerged as promising candidates in the search for new therapeutic agents, particularly in oncology and infectious diseases.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. The core structure allows for extensive modification at various positions, leading to a diverse range of biological activities. The chloro group at the 6-position, in particular, serves as a versatile handle for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR).

In Vitro Cytotoxicity

A primary method for evaluating the anticancer potential of these derivatives is through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) |

| 1a | -H | -phenyl | HeLa (Cervical Cancer) | 53.02[1] |

| 1b | -H | -phenyl | AGS (Gastric Adenocarcinoma) | 45.67[1] |

| 2a | -fluoroalkyl | -heteroaryl | Various | Potent in vitro and in vivo activity reported[2] |

| 3a | -H | -cyclopropyl | Various | Potential as kinase and phosphodiesterase (PDE) inhibitors[3] |

Note: This table is a representative summary. More extensive data can be found in the cited literature.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., HeLa, AGS, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for solubilizing formazan crystals)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity

Substituted pyrimidine derivatives have a long history of investigation for their antimicrobial properties. The this compound scaffold offers a promising starting point for the development of novel antibacterial and antifungal agents.

In Vitro Antimicrobial Screening

The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| 4,6-disubstituted pyrimidines | Bacillus subtilis (Gram-positive) | Variable | [4] |

| 4,6-disubstituted pyrimidines | Pseudomonas aeruginosa (Gram-negative) | Variable | [4] |

| Thiophenyl-pyrimidine derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity reported | [5] |

| Chalcone substituted pyrimidines | Escherichia coli (Gram-negative) | Appreciable activity | [6] |

Note: This table provides examples of antimicrobial activities of broader pyrimidine classes, highlighting the potential of the core scaffold.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of a substance and is a quantitative test for antimicrobial susceptibility.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent)

-

Standard antimicrobial agents (e.g., ampicillin, ciprofloxacin)

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Enzyme Inhibition

The biological activity of this compound derivatives is often attributed to their ability to interact with and inhibit the function of specific enzymes. Kinases, in particular, are a major class of enzymes targeted by pyrimidine-based inhibitors in cancer therapy.

Kinase Inhibition

Several studies have indicated that pyrimidine derivatives can act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. The inhibitory activity is typically quantified by the IC50 or the inhibition constant (Ki).

Table 3: Enzyme Inhibition by Pyrimidine Derivatives

| Compound Class | Target Enzyme | IC50 / Ki |

| Pyrimidine-based compounds | Various kinases | Potent inhibition reported |

| 6-chloro-2-cyclopropyl-5-methylpyrimidin-4-amine analogues | Phosphodiesterase 10A (PDE10A) | Potent inhibitors[3] |

Note: Specific kinase inhibition data for a broad range of this compound derivatives is an active area of research.

Experimental Protocol: General Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of compounds on the activity of a specific kinase. The assay format can vary (e.g., radiometric, fluorescence-based, luminescence-based) depending on the kinase and available reagents.

Materials:

-

Purified target kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Assay buffer

-

This compound derivatives

-

Detection reagents (e.g., radiolabeled ATP, phosphospecific antibody)

-

Appropriate instrumentation (e.g., scintillation counter, plate reader)

Procedure:

-

Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the assay buffer. Prepare serial dilutions of the test compounds.

-

Reaction Setup: In a suitable reaction vessel (e.g., microplate well), combine the kinase, the test compound at various concentrations, and the substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. The method of detection will depend on the assay format.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound derivatives, it is crucial to investigate their effects on cellular signaling pathways. For anticancer agents, pathways involved in cell cycle regulation, apoptosis, and proliferation are of particular interest.

Potential Signaling Pathway: Kinase Inhibition in Cancer

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are often dysregulated in cancer. A plausible mechanism of action for this compound derivatives is the inhibition of a key kinase in a cancer-related signaling pathway.

Caption: Hypothetical signaling pathway illustrating the inhibition of a target kinase by a this compound derivative, leading to the suppression of cancer cell proliferation and survival.

Experimental Workflow for Biological Screening

A typical workflow for the biological screening of novel this compound derivatives involves a multi-step process, from initial high-throughput screening to more detailed mechanistic studies.

Caption: A generalized experimental workflow for the biological screening and development of this compound derivatives as potential therapeutic agents.

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse biological activities. Their potential as anticancer and antimicrobial agents warrants further investigation. This technical guide provides a foundational framework for researchers to design and execute comprehensive biological screening programs for this important chemical scaffold. Future work should focus on expanding the structure-activity relationship studies, identifying specific molecular targets, and elucidating the detailed mechanisms of action to advance the most promising candidates toward clinical development.

References

- 1. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Mechanism of Action of Aminopyrimidine-Based Kinase Inhibitors: A Case Study of Dasatinib

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct mechanism of action studies for the specific molecule, 6-Chloro-N-methylpyrimidin-4-amine, are not extensively available in public literature. This compound is primarily utilized as a synthetic intermediate in the development of more complex molecules. To fulfill the request for an in-depth technical guide, this document will focus on the well-characterized, structurally related aminopyrimidine-based kinase inhibitor, Dasatinib (BMS-354825). Dasatinib serves as an exemplary case study to detail the mechanism of action, experimental protocols, and signaling pathways relevant to this class of compounds.

Introduction: The Role of Aminopyrimidines in Kinase Inhibition

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors. Its structural resemblance to the adenine base of ATP allows it to function as an ATP-competitive inhibitor, binding to the ATP-binding pocket of various kinases. This competitive inhibition prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking the downstream signaling cascade. The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the development of highly potent and selective inhibitors against specific kinase targets.

Derivatives of 6-chloropyrimidine, including those with an N-methylamine at the 4-position, are key building blocks in the synthesis of numerous kinase inhibitors. The chlorine atom at the 6-position provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Case Study: Dasatinib (BMS-354825)

Dasatinib is a potent, orally available, multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its core structure features a 2-aminopyrimidine moiety that is crucial for its inhibitory activity.

Mechanism of Action

Dasatinib functions as an ATP-competitive inhibitor of multiple tyrosine kinases.[2][3] Its primary targets include the BCR-ABL fusion protein and Src family kinases (SFKs), such as SRC, LCK, YES, and FYN.[3] Unlike the first-generation inhibitor imatinib, which primarily binds to the inactive conformation of the ABL kinase, dasatinib can bind to both the active and inactive conformations, contributing to its increased potency and its ability to overcome imatinib resistance.[2][4]

By inhibiting these kinases, Dasatinib disrupts the downstream signaling pathways that are critical for the proliferation, survival, and migration of cancer cells. This ultimately leads to the induction of apoptosis (programmed cell death) in malignant cells.[2]

Kinase Inhibition Profile

The inhibitory activity of Dasatinib has been extensively characterized against a wide range of kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.

| Kinase Target | IC50 (nM) | Reference |

| Abl | <1 | [5] |

| Src | 0.8 | [5] |

| LCK | 1.1 | |

| c-Kit (wt) | 79 | |

| c-Kit (D816V) | 37 | [5] |

| PDGFRβ | 16 | [3] |

| EPHA2 | 16 | [3] |

Table 1: In vitro kinase inhibitory activity of Dasatinib against a selection of key targets. IC50 values can vary depending on the specific assay conditions.

Cellular Activity

Dasatinib has demonstrated potent antiproliferative activity against various cancer cell lines, particularly those dependent on its target kinases.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-H1975 | Lung Cancer | 0.95 (at 72h) | [6] |

| NCI-H1650 | Lung Cancer | 3.64 (at 72h) | [6] |

| C643 | Thyroid Cancer | ~0.05 (at 3 days) | [5] |

| TPC1 | Thyroid Cancer | ~0.05 (at 3 days) | [5] |

| BCPAP | Thyroid Cancer | ~0.05 (at 3 days) | [5] |

| SW1736 | Thyroid Cancer | ~0.05 (at 3 days) | [5] |

Table 2: Antiproliferative activity of Dasatinib in various cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of kinase inhibitors like Dasatinib.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a high luminescence signal suggests inhibition of the kinase.

Materials:

-

Purified recombinant kinase (e.g., Abl, Src)

-

Kinase-specific peptide substrate

-

ATP

-

Dasatinib (or other test compound)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well white plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of Dasatinib in DMSO.

-

Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the peptide substrate in the kinase assay buffer. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Initiation of Reaction: Initiate the kinase reaction by adding a known concentration of ATP to each well.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop Reaction and ATP Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., K562, NCI-H1975)

-

Complete cell culture medium

-

Dasatinib (or other test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of Dasatinib for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Materials:

-

Cancer cell line

-

Dasatinib (or other test compound)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with Dasatinib for a specified time (e.g., 24 or 48 hours).[6]

-

Cell Harvest: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[6]

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 15-30 minutes.[6]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.[6]

Signaling Pathways and Visualizations

Dasatinib's mechanism of action involves the modulation of several critical signaling pathways that are often dysregulated in cancer. The following diagrams, generated using the DOT language, illustrate the key pathways inhibited by Dasatinib.

References

- 1. Dasatinib - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 3. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]

Unveiling the Therapeutic Promise of 6-Chloro-N-methylpyrimidin-4-amine Analogs: A Technical Guide to Potential Biological Targets

For Immediate Release

This technical guide provides a comprehensive overview of the potential biological targets of 6-Chloro-N-methylpyrimidin-4-amine analogs, a class of compounds demonstrating significant promise in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on their anticancer, kinase inhibitory, and antimicrobial activities, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

The pyrimidine scaffold is a well-established pharmacophore in drug discovery, and the strategic inclusion of a chloro group at the 6-position and an N-methylamine at the 4-position of the pyrimidine ring provides a versatile platform for the synthesis of diverse analogs with a wide range of biological activities.[1] These modifications allow for fine-tuning of the molecule's physicochemical properties and its interaction with various biological targets.

Identified Biological Targets and Quantitative Activity

Analogs of this compound have been identified as potent modulators of several key biological targets implicated in various diseases, most notably cancer and infectious diseases. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[2]

Kinase Inhibition

Substituted pyrimidine derivatives have demonstrated inhibitory activity against a range of protein kinases, playing a critical role in cell cycle regulation and signal transduction. The following tables summarize the inhibitory concentrations (IC50) of representative pyrimidine analogs against various kinases.

Table 1: Kinase Inhibitory Activity of Pyrimidine Analogs

| Compound/Analog Class | Target Kinase | IC50 (µM) | Reference |

| Pyrimidine-based derivatives | Aurora A | < 0.1 | [3] |

| 4,6-Disubstituted pyrimidines | MARK4 | Varies | [4] |

| Pyrimidine-based derivatives | MSK1 | Varies | [5] |

| Pyridopyrimidine Derivatives | PIM-1 | Varies | [6] |

Table 2: Anticancer Activity of Pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | MCF-7 (Breast) | 0.57 | [7] |

| Compound 4 | HepG2 (Liver) | 1.13 | [7] |

| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin-2(3H)-one derivatives (10b) | Colo-205 (Colon) | Varies (in vivo) | [7] |

| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin-2(3H)-one derivatives (10c) | U87MG (Glioblastoma) | Varies (in vivo) | [7] |

Phosphodiesterase (PDE) Inhibition

Certain pyrimidine-based compounds have been investigated as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the brain and a target for neurological and psychiatric disorders.[1][8]

Table 3: PDE10A Inhibitory Activity of Pyrimidine Analogs

| Compound Class | Target | IC50/Ki | Reference |

| Pyrazolopyrimidine-based | PDE10A | Varies | [8] |

| Pyrimidine hit from fragment screening | PDE10A | Ki = 8700 nM | [7] |

Antimicrobial Activity

The pyrimidine scaffold is also a key component of various antimicrobial agents. The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial efficacy.

Table 4: Antimicrobial Activity of Pyrimidine Analogs

| Compound/Analog Class | Test Organism | MIC (µg/mL) | Reference |

| Antibacterial agent 125 | Staphylococcus aureus ATCC 29213 | 2 | [5] |

| Antibacterial agent 125 | Escherichia coli ATCC 25922 | 8 | [5] |

| Antibacterial agent 125 | Pseudomonas aeruginosa ATCC 27853 | 32 | [5] |

| Antibacterial agent 125 | Enterococcus faecalis ATCC 29212 | 4 | [5] |

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Chloro-N-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Chloro-N-methylpyrimidin-4-amine, a valuable building block in medicinal chemistry and drug development, from the readily available starting material 4,6-dichloropyrimidine. The synthesis proceeds via a regioselective nucleophilic aromatic substitution (SNAr) reaction with methylamine. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction